3-Aminohex-5-ynoic acid

Description

Contextualizing Unnatural Amino Acids (UAAs) in Chemical Biology Research

The introduction of unnatural amino acids into proteins allows for the precise control of chemical and physical properties, such as the acidity (pKa) and reduction potential of amino acid residues. rsc.org This capability is invaluable for studying the mechanisms of enzymes, particularly those involving radical species. rsc.org By strategically replacing natural amino acids with UAAs, researchers can probe the location of radicals within an enzyme and gain a deeper understanding of its catalytic processes. rsc.org This knowledge can then be applied to engineer more efficient enzymes for various applications. rsc.org

UAAs also serve as versatile probes for investigating protein structure and function. nih.gov Their applications are diverse, ranging from their use in antibody-drug conjugates and peptide-based imaging to the development of antimicrobial agents. nih.gov The ability to synthesize and incorporate UAAs with novel side chains is crucial for overcoming the limitations of the 20 canonical amino acids and expanding the functional repertoire of proteins. nih.govresearchgate.net

The Significance of Alkyne-Containing Amino Acids as Bioorthogonal Probes

Among the various types of UAAs, those containing alkyne groups are particularly significant as bioorthogonal probes. nih.govgoogle.com Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The terminal alkyne group is a prime example of a bioorthogonal handle because it is absent in most biological systems and can react selectively with a partner group, such as an azide (B81097), in a reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". google.comresearchgate.net

This specific reactivity allows for the precise labeling and modification of proteins and other biomolecules. nih.govnih.gov For instance, an alkyne-containing amino acid can be incorporated into a protein, which can then be tagged with a fluorescent probe or another molecule of interest that carries an azide group. google.com This technique has broad applications, including the study of protein-protein interactions, the development of diagnostic tools, and the creation of novel therapeutic bioconjugates. bitesizebio.comnih.gov The Glaser-Hay coupling, which links two terminal alkynes, is another bioorthogonal reaction that has been used to modify proteins containing alkyne-bearing UAAs. nih.gov

Structural Overview of 3-Aminohex-5-ynoic Acid and its Stereoisomers

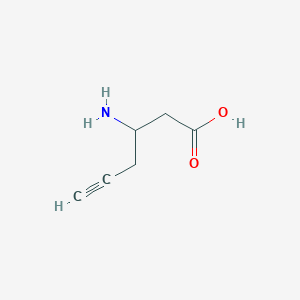

This compound is an organic compound with a six-carbon chain. smolecule.com Its structure is characterized by an amino group at the third carbon, a terminal carboxylic acid group, and a terminal alkyne group at the fifth carbon. smolecule.com The presence of both an amino group and an alkyne group gives this molecule versatile reactivity, making it a valuable building block in peptide synthesis and a tool for creating complex biomolecular structures through click chemistry. smolecule.com

Due to the chiral center at the third carbon, this compound exists as two stereoisomers: (R)-3-aminohex-5-ynoic acid and (S)-3-aminohex-5-ynoic acid. smolecule.comachemblock.comnih.gov The specific spatial arrangement of the atoms in these stereoisomers can influence their biological activity and their utility in various applications. For example, the (R) configuration has been noted for its use in peptide synthesis to introduce structural diversity. smolecule.com The hydrochloride salts of these stereoisomers are also commercially available. achemblock.comglpbio.com

Below is a table summarizing the key structural features of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| Canonical SMILES | C#CCC(CC(=O)O)N |

| InChI Key | DWFMCQGMVSIJBN-UHFFFAOYSA-N |

| Chiral Center | Carbon-3 |

| Stereoisomers | (R)-3-aminohex-5-ynoic acid, (S)-3-aminohex-5-ynoic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminohex-5-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFMCQGMVSIJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminohex 5 Ynoic Acid

Chemical Synthesis Approaches for α-Amino Alkynes

The synthesis of α-amino alkynes, a structural motif present in 3-Aminohex-5-ynoic acid, can be achieved through several strategic approaches. These methods often begin with amino aldehydes and employ various reagents and catalysts to introduce the alkyne functionality. researchgate.net

Seyferth-Gilbert Homologation and Corey-Fuchs Reaction from Amino Aldehydes

A common route to α-amino alkynes starts from an amino aldehyde and proceeds via a Seyferth-Gilbert homologation. researchgate.net This reaction converts an aldehyde into a terminal alkyne, extending the carbon chain by one. wikipedia.orgwikipedia.org The process involves reacting the aldehyde with dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent, in the presence of a base like potassium tert-butoxide. wikipedia.org The reaction proceeds through the formation of a vinyl diazo-intermediate, which then eliminates nitrogen gas to form a vinyl carbene that rearranges to the alkyne. wikipedia.orgorganic-chemistry.org A modification of this method, known as the Bestmann-Ohira modification, uses dimethyl 1-diazo-2-oxopropylphosphonate and a milder base, making it suitable for a wider range of functional groups. wikipedia.orgorganic-chemistry.org

Another established method is the Corey-Fuchs reaction, which also transforms an aldehyde into a terminal alkyne. researchgate.netwikipedia.org This two-step process first converts the aldehyde into a 1,1-dibromoolefin using triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgorganic-chemistry.org This intermediate is then treated with a strong base, such as n-butyllithium, which leads to the formation of the terminal alkyne through a process involving a lithium-bromine exchange and rearrangement. wikipedia.orgorganic-chemistry.orgchem-station.com

| Reaction | Starting Material | Key Reagents | Product | Ref |

| Seyferth-Gilbert Homologation | Amino aldehyde | Dimethyl (diazomethyl)phosphonate, Potassium tert-butoxide | α-Amino alkyne | researchgate.netwikipedia.org |

| Bestmann-Ohira Modification | Amino aldehyde | Dimethyl 1-diazo-2-oxopropylphosphonate, Potassium carbonate | α-Amino alkyne | wikipedia.org |

| Corey-Fuchs Reaction | Amino aldehyde | Triphenylphosphine, Carbon tetrabromide, n-Butyllithium | α-Amino alkyne | researchgate.netwikipedia.org |

Conjugate Addition to Sulfinamides (e.g., Ellman's Auxiliary)

An alternative strategy involves the conjugate addition of an organometallic alkyne reagent to a sulfinamide. researchgate.net This approach often utilizes a chiral auxiliary, such as Ellman's auxiliary (tert-butanesulfinamide), to achieve high diastereoselectivity. researchgate.netsigmaaldrich.com The process typically starts with the condensation of an achiral aldehyde with the chiral sulfinamide to form a tert-butanesulfinyl imine. sigmaaldrich.com The sulfinyl group activates the imine for nucleophilic attack and directs the stereochemical outcome of the addition. sigmaaldrich.com The subsequent addition of a lithium or magnesium-based alkyne reagent yields the desired α-amino alkyne precursor. researchgate.net The chiral auxiliary can then be removed under mild acidic conditions. sigmaaldrich.com This methodology has been successfully applied to the synthesis of various chiral amines, including α-branched and α,α-dibranched amines. sigmaaldrich.comnih.gov

Asymmetric Alkylation Strategies (e.g., Ni(II) Schiff Base Complexes, Chiral Phase Transfer Catalysis)

Asymmetric alkylation provides a powerful means to synthesize enantiomerically enriched α-amino acids. One prominent method involves the use of chiral nickel(II) Schiff base complexes derived from glycine (B1666218) or alanine. researchgate.netrsc.org These square-planar complexes act as templates, allowing for the diastereoselective alkylation of the α-carbon. bohrium.com The reaction of the complex with an alkyl halide in the presence of a base leads to the formation of the new carbon-carbon bond with stereocontrol dictated by the chiral ligand. researchgate.netrsc.org After alkylation, the desired α-amino acid can be liberated by acidic hydrolysis, and the chiral auxiliary can often be recovered. rsc.org This method has been used to synthesize a variety of (S)-α-amino acids with high optical yields. rsc.org

Chiral phase-transfer catalysis (PTC) offers another efficient route for the asymmetric synthesis of α-amino acids. nih.govnih.gov This technique involves the alkylation of a prochiral glycine derivative, typically a Schiff base ester, under biphasic conditions. nih.govorganic-chemistry.org A chiral quaternary ammonium (B1175870) salt acts as the phase-transfer catalyst, shuttling the enolate from the aqueous or solid phase to the organic phase where it reacts with an alkyl halide. nih.govorganic-chemistry.org The structure of the catalyst, often derived from cinchona alkaloids or possessing C2-symmetry, is crucial for achieving high enantioselectivity. organic-chemistry.orgorganic-chemistry.org This method is attractive for its operational simplicity and potential for industrial applications. organic-chemistry.orgorganic-chemistry.org

| Method | Key Component | Substrate | Outcome | Ref |

| Ni(II) Schiff Base Alkylation | Chiral Ni(II) complex | Glycine/Alanine Schiff base | Asymmetric synthesis of α-amino acids | researchgate.netrsc.org |

| Chiral Phase-Transfer Catalysis | Chiral quaternary ammonium salt | Glycine Schiff base ester | Enantioselective alkylation | nih.govnih.gov |

Diastereoselective Synthesis Methods (e.g., Alkylation of α-tert-butyrasulfinamide Auxiliaries, Iron-catalyzed Approaches)

Diastereoselective synthesis methods are a cornerstone in the creation of unnatural amino acids with specific stereochemistry. qyaobio.com One effective strategy is the alkylation of enolates bound to α-tert-butyrasulfinamide auxiliaries. qyaobio.com This approach can yield mono- and α,α-disubstituted amino acid derivatives with high diastereoselectivity (up to 90%). qyaobio.com

Another emerging method is iron-catalyzed diastereoselective synthesis. qyaobio.com This technique has been employed to produce unnatural chiral (S)-α-amino acids with a γ-quaternary carbon center. qyaobio.com The reaction utilizes common iron salts, with starting materials like 2-phthaloylacrylamide and various alkenes, and phenylsilane (B129415) as a reducing agent. qyaobio.com Iron-catalyzed olefin-olefin coupling has also been used for the asymmetric synthesis of unnatural α-amino acids with γ-tertiary and quaternary carbon centers, achieving high diastereomeric ratios. researchgate.net

Enantioselective Synthesis via Propargyl Substitution Reactions (e.g., Cu-pybox Catalysis)

Enantioselective propargyl substitution reactions catalyzed by copper-pybox complexes represent a valuable method for synthesizing non-proteinogenic quaternary α-amino acid precursors. qyaobio.comnih.gov These reactions involve the substitution of propargylic carbonates with α-substituted nitroacetates. nih.gov The use of a Cu-pybox catalyst allows for the creation of products with two adjacent stereocenters and a terminal alkyne group in high yields and with excellent diastereo- and enantioselectivities. nih.govmdpi.com The resulting propargylated compounds can be further elaborated into a diverse range of quaternary α-amino acid derivatives. nih.gov The combination of a copper salt with a chiral pybox (pyridine-bis(oxazoline)) ligand is key to the reaction's success. mdpi.comacs.org

Targeted Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound has been documented, particularly for research in medicinal chemistry. For instance, the (S) enantiomer, (S)-3-Amino-5-hexynoic acid, has been used as a precursor in the synthesis of novel compounds with potential anti-tumor activity. One synthetic approach to (S)-3-amino-5-hexynoic acid involves a Seyferth-Gilbert homologation to introduce the alkyne group while maintaining stereochemical integrity. The process can start from (S)-serine, which is converted to a β-lactam intermediate. This intermediate then undergoes ring-opening with a propargyl Grignard reagent, followed by hydrolysis to yield the final product.

| Starting Material | Key Steps | Product | Application | Ref |

| (S)-Serine | Cyclization to β-lactam, Ring-opening with propargyl Grignard, Hydrolysis | (S)-3-Amino-5-hexynoic acid | Precursor for anti-tumor compounds |

Biosynthetic Pathways of Alkyne Containing Amino Acids

Discovery and Elucidation of Novel Biosynthetic Routes

The journey to understanding the biosynthesis of terminal alkyne-containing amino acids began with the soil bacterium Streptomyces cattleya, known to produce β-ethynylserine. springernature.comberkeley.edu Initial hypotheses centered on fatty acid desaturases, enzymes known to form internal alkynes. However, knocking out these genes in S. cattleya did not stop the production of the alkyne amino acid. berkeley.edu

A breakthrough came from a comparative genomics approach. By comparing the genome of S. cattleya with that of another microbe known to produce terminal alkynes, a specific gene cluster, later named the bes cluster (β-ethynylserine), was identified. berkeley.eduacs.org This cluster was found to encode the five enzymes (BesA-BesE) responsible for the entire pathway. acs.orgnih.gov Further elucidation involved individual gene knockouts, comparative metabolomics to identify pathway intermediates, and in vitro reconstitution of the enzymatic steps, which collectively painted a clear picture of this unique biosynthetic route. springernature.comacs.org This pathway represents the first discovered endogenous route for the biosynthesis of amino acids containing a terminal alkyne. berkeley.edu

Enzymatic Cascade for Terminal-Alkyne Amino Acid Production (e.g., from L-Lysine to L-Propargylglycine)

The conversion of L-lysine to L-propargylglycine is a multi-step enzymatic cascade that showcases a series of unusual biochemical reactions. nih.govberkeley.edu This process is catalyzed by three key enzymes from the bes cluster: BesD, BesC, and BesB. nih.gov

| Step | Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| 1 | BesD | L-Lysine | 4-Chloro-L-lysine | Radical Halogenation |

| 2 | BesC | 4-Chloro-L-lysine | 4-Chloro-L-allylglycine | Oxidative C-C Cleavage |

| 3 | BesB | 4-Chloro-L-allylglycine | L-Propargylglycine | Lyase Activity / Isomerization |

The first committed step in the pathway is the chlorination of L-lysine at the unactivated C4 position, a chemically challenging reaction. acs.orgebi.ac.uk This is catalyzed by BesD, a non-heme, iron(II)/α-ketoglutarate (αKG)-dependent halogenase. nih.govresearchgate.net BesD utilizes a radical-based mechanism to install a chlorine atom onto the lysine (B10760008) side chain, forming 4-chloro-L-lysine. springernature.comspringernature.com Structural and mechanistic studies have shown that the enzyme's active site precisely positions the lysine substrate to achieve high regioselectivity, favoring halogenation over the more common hydroxylation reaction often seen in this enzyme family. researchgate.netspringernature.com The enzyme generates a highly reactive Fe(IV)-oxo intermediate that abstracts a hydrogen atom from the substrate, creating a carbon radical, which then reacts with a chloride ion coordinated to the iron center. springernature.comresearchgate.net

The second step involves the enzyme BesC, which catalyzes an unusual oxidative cleavage of the C-C bond in 4-chloro-L-lysine. nih.govuniprot.org This reaction releases formaldehyde (B43269) and ammonia, converting the six-carbon backbone of lysine into the five-carbon structure of 4-chloro-L-allylglycine. acs.orgnih.gov BesC is a diiron oxidase that uses a coupled dinuclear iron cofactor to activate molecular oxygen. nih.gov The mechanism is thought to involve a substrate-triggered formation of a reactive diferric-peroxo intermediate, which then initiates C-H abstraction, leading to the eventual cleavage of the carbon-carbon bond. nih.gov This enzymatic transformation is a critical step, as it generates the vinyl halide precursor necessary for alkyne formation. springernature.com

The final and most remarkable step in the formation of L-propargylglycine is catalyzed by BesB, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govresearchgate.net BesB acts on 4-chloro-L-allylglycine to eliminate the chloride and form the terminal alkyne. acs.org The proposed mechanism involves the formation of an allene (B1206475) intermediate. researchgate.netnih.gov The reaction is initiated by deprotonation, which drives the elimination of the chloride ion to form the allene. This highly reactive intermediate is then isomerized by the enzyme to yield the thermodynamically more stable terminal alkyne, L-propargylglycine. nih.govnih.gov Structural and computational studies of BesB have provided detailed insights into its catalytic mechanism, expanding the known chemical repertoire of PLP-dependent enzymes. researchgate.net

Cell-Free Biosynthesis Systems for Unnatural Amino Acids

The discovery of biosynthetic pathways for unnatural amino acids (UAAs) like L-propargylglycine opens the door for their production using engineered biological systems. Cell-free protein synthesis (CFPS) has emerged as a powerful platform for this purpose, offering a flexible and accessible environment for reconstituting complex enzymatic pathways in vitro. nih.govnih.gov

Researchers have successfully reconstituted the entire biosynthetic pathway for alkyne-containing amino acids in a cell-free system. nih.govresearchgate.net By expressing the required enzymes (e.g., BesD, BesC, and BesB) in a crude E. coli cell extract, it is possible to convert L-lysine into L-propargylglycine and other derivatives in a single reaction vessel. researchgate.netresearchgate.net

This in vitro approach offers several advantages:

Flexibility : The system allows for the easy expression of enzymes individually or in various combinations to produce specific intermediates or final products. nih.gov

Optimization : Reaction conditions can be rationally optimized to improve yields and minimize side reactions. nih.gov

Overcoming Expression Issues : Some enzymes, like BesB, are difficult to express in a soluble form in living cells (in vivo), but can be successfully produced using CFPS. researchgate.net

These cell-free systems demonstrate the potential for the rapid and efficient production of valuable UAAs, which can be used for protein engineering, drug discovery, and various applications in biotechnology. nih.gov

Engineering Microorganisms for UAA Production (e.g., E. coli)

The production of unnatural amino acids (UAAs), such as 3-Aminohex-5-ynoic acid, in microbial hosts like E. coli is a cornerstone of synthetic biology and metabolic engineering. While a direct biosynthetic pathway for this compound has not been characterized, the engineering of E. coli for its synthesis would likely involve the introduction of heterologous enzymes and the redirection of native metabolic pathways.

The biosynthesis of β-amino acids, which are structural isomers of the common α-amino acids, is a known process in nature. rsc.orgresearchgate.net These pathways often involve enzymes like aminomutases that can shift the position of an amino group. For instance, the production of β-alanine in E. coli has been successfully engineered by introducing an L-aspartate-α-decarboxylase, which converts L-aspartate to β-alanine. researchgate.netnih.govresearchgate.net

The formation of the terminal alkyne is a more complex challenge. Nature has evolved enzymatic machinery to synthesize this functional group. For example, in the biosynthesis of some natural products, desaturase-like enzymes are capable of introducing triple bonds into fatty acid precursors. A well-studied example involves a unique set of enzymes that catalyze the formation of a terminal alkyne on a fatty acid derivative.

A hypothetical pathway for the production of this compound in a genetically engineered E. coli strain could involve several key steps:

Precursor Synthesis: The carbon backbone, a six-carbon chain, could potentially be derived from intermediates of fatty acid biosynthesis or other central metabolic pathways.

Alkyne Formation: A heterologous acetylenase or a cascade of desaturases could be introduced to form the terminal alkyne on a suitable precursor, such as hexanoic acid or a derivative thereof.

Amination: An aminotransferase or an aminomutase could then be utilized to introduce the amino group at the 3-position. The substrate for this enzyme would be the alkyne-containing precursor.

The successful implementation of such a pathway would require significant metabolic engineering efforts. This includes the selection and optimization of the necessary enzymes, balancing pathway flux to maximize product yield, and minimizing the accumulation of toxic intermediates. Techniques such as codon optimization, promoter engineering, and knockout of competing metabolic pathways are standard practices in such endeavors.

Below is a table summarizing the key enzymatic steps that could be involved in a hypothetical biosynthetic pathway for this compound in engineered E. coli.

| Step | Enzymatic Reaction | Potential Enzyme Class | Precursor | Product |

| 1 | Alkyne Formation | Acetylenase / Desaturase | Hexanoic acid derivative | Hex-5-ynoic acid derivative |

| 2 | Amination | Aminotransferase / Aminomutase | Hex-5-ynoic acid derivative | This compound |

It is important to note that this proposed pathway is speculative and would require extensive research to validate. The discovery and characterization of enzymes with the required specificity and efficiency would be a critical first step.

Applications in Chemical Biology and Bioconjugation

Integration into Proteins as Reactive Probes

The ability to incorporate alkyne-containing amino acids into proteins, either globally or at specific sites, is fundamental to their use as reactive probes. This integration is achieved through two primary strategies: leveraging the cell's natural translational machinery or by reprogramming the genetic code.

L-Homopropargylglycine (HPG), an amino acid analog of methionine, contains a terminal alkyne moiety. vectorlabs.comlumiprobe.comvectorlabs.com This structural similarity allows HPG to be used by the cell's endogenous protein synthesis machinery as a surrogate for methionine. nih.govacs.orgnih.gov When supplied to cells, HPG is incorporated into newly synthesized proteins during active translation. vectorlabs.comvectorlabs.comthermofisher.com This process, known as bio-orthogonal non-canonical amino acid tagging (BONCAT), effectively labels the "nascent proteome". nih.gov

The detection of these newly synthesized, alkyne-modified proteins is a fast, sensitive, and non-radioactive alternative to traditional methods like using ³⁵S-methionine. thermofisher.comvectorlabs.com The incorporated HPG serves as a chemical reporter that can be detected via subsequent bioorthogonal ligation reactions. lumiprobe.comfishersci.at This method has been successfully applied in various cell lines, including HeLa, A549, and U-2 OS, to monitor both protein synthesis and degradation. thermofisher.comfishersci.at In Arabidopsis, HPG-based BONCAT has been shown to provide a verifiable method for sampling which proteins are being synthesized at a specific time. nih.gov

| Parameter | Description | Typical Conditions | Reference |

| Amino Acid Analog | L-Homopropargylglycine (HPG) | 50 µM in methionine-free medium | thermofisher.comvectorlabs.com |

| Principle | Methionine surrogate incorporated during translation | Competition with endogenous methionine | nih.gov |

| Application | Detection of nascent protein synthesis | Pulse-labeling of cells or organisms | nih.govresearchgate.net |

| Detection Method | Click chemistry with fluorescent or biotin (B1667282) azides | See Section 4.2.1 | vectorlabs.comlumiprobe.com |

While metabolic labeling with HPG allows for the global incorporation of an alkyne handle, genetic code expansion enables its insertion at a specific, predetermined site within a single protein. nih.govmdpi.comnih.gov This technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host cell. mdpi.comnih.gov This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs. researchgate.net

The process involves mutating the gene of interest to include a unique codon, typically a stop codon like UAG (amber codon), at the desired location for the non-canonical amino acid. nih.govresearchgate.netnih.gov The engineered aaRS is specifically evolved to recognize and charge the alkyne-containing amino acid onto the orthogonal suppressor tRNA. nih.gov This suppressor tRNA recognizes the introduced stop codon and inserts the alkyne-amino acid during protein translation, resulting in a full-length protein with the probe incorporated at a precise position. researchgate.netnih.gov This method provides powerful tools for a range of biological studies, including protein labeling for microscopy and mapping protein-protein interactions. mdpi.com

Bioorthogonal Click Chemistry Applications

The terminal alkyne group incorporated into proteins is bioorthogonal, meaning it does not react with native functional groups found in biological systems. nih.gov Its true power is unleashed when it is paired with a reaction partner, most commonly an azide (B81097), through a "click" reaction.

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific click reaction that forms a stable triazole linkage between an alkyne and an azide. nih.govalfa-chemistry.com This reaction is widely used to conjugate reporter molecules, such as fluorophores or biotin, to proteins that have been metabolically or site-specifically labeled with an alkyne-containing amino acid like HPG. researchgate.netrsc.org

The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. researchgate.netnih.gov The CuAAC reaction is remarkably versatile, proceeding under mild, biocompatible conditions, often in aqueous buffers. alfa-chemistry.comrsc.org The resulting chemoselective ligation allows for the sensitive detection of the modified proteins. vectorlabs.comfishersci.at For instance, after incorporating HPG into nascent proteins, cells can be fixed, permeabilized, and treated with a solution containing an azide-linked fluorescent dye (e.g., Alexa Fluor azides) and the copper catalyst, rendering the newly synthesized proteins visible by microscopy. thermofisher.comresearchgate.net

| Reaction Component | Function | Example Reagent |

| Alkyne-modified Protein | Substrate containing the alkyne handle | HPG-labeled nascent proteome |

| Azide Reporter Tag | Detection molecule with azide handle | Alexa Fluor 594 Azide, Biotin Azide |

| Copper(I) Catalyst | Catalyzes the cycloaddition | Generated from Copper(II) Sulfate (CuSO₄) |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate |

| Copper Ligand (optional) | Stabilizes Cu(I) and improves reaction kinetics | THPTA, BTTAA |

Identifying and characterizing protein-protein interactions (PPIs) is crucial for understanding cellular processes. nih.govnih.gov The incorporation of non-canonical amino acids with bifunctional properties—containing both a photo-reactive group and a bioorthogonal handle like an alkyne—provides a powerful method for studying PPIs. nih.gov Photo-cross-linking, in particular, can capture transient and weak interactions in their native cellular environment. wikipedia.org

In this approach, a photo-reactive amino acid analog is incorporated into a "bait" protein. nih.gov Upon exposure to UV light, the photo-reactive group forms a covalent bond with nearby interacting "prey" proteins. The alkyne handle then allows for the attachment of a reporter tag, such as biotin, via a click reaction. This tag facilitates the enrichment and subsequent identification of the cross-linked protein complexes by mass spectrometry. nih.gov This strategy helps to overcome the high false-positive rates that can be associated with other methods like affinity purification alone. nih.gov

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the functional state of entire enzyme classes directly in complex biological samples. wikipedia.orgnih.govnih.gov ABPP typically uses chemical probes that consist of three main parts: a reactive group that covalently binds to the active site of an enzyme, a reporter tag (like a fluorophore or biotin), and often a binding group for selectivity. wikipedia.orgnih.gov

The modularity of click chemistry has greatly benefited ABPP. frontiersin.org Instead of synthesizing large, bulky probes, it is more efficient to use smaller, more cell-permeable probes containing an alkyne or azide handle. wikipedia.org After the probe has labeled its target enzymes in a cell lysate or even in living cells, a reporter tag can be attached using the CuAAC reaction. wikipedia.org The alkyne group of amino acids like 3-Aminohex-5-ynoic acid can be incorporated into the design of these activity-based probes, serving as the versatile handle for downstream detection and enrichment of active enzymes, aiding in drug discovery and target identification. frontiersin.org

Advanced Bioconjugation Strategies

The terminal alkyne functionality of this compound presents a versatile handle for advanced bioconjugation strategies, enabling the precise modification of peptides and proteins. This section explores two such powerful techniques: the Sonogashira coupling for carbon-carbon bond formation and photoinduced hydrothiolation reactions for the introduction of thiol-containing molecules. These methods offer chemoselective and biocompatible approaches for creating sophisticated biomolecular conjugates.

Sonogashira Coupling for Peptide and Protein Modification

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which has been adapted for the modification of peptides and proteins. While direct studies employing this compound in this context are not extensively documented, the principles of the reaction are well-established with other alkyne-containing amino acids, such as propargylglycine. peptide.com

This reaction is highly valued in chemical biology for its ability to form stable carbon-carbon bonds under aqueous conditions, making it suitable for biological macromolecules. peptide.com The Sonogashira coupling has been successfully used for a variety of peptide and protein modifications, including the attachment of fluorescent labels, biotin tags, and other bioactive molecules. nih.govacs.org A significant advantage of this method is its orthogonality to many other functional groups present in proteins, ensuring specific modification at the alkyne-containing residue. peptide.com

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are particularly advantageous for biological applications as they mitigate the potential toxicity of copper catalysts to living cells. nih.gov These improved methods often utilize specialized palladium catalysts and ligands that facilitate the reaction in aqueous environments and even within bacterial cells. nih.gov

Table 1: Examples of Sonogashira Coupling in Bioconjugation

| Alkyne-Containing Amino Acid | Coupling Partner | Catalyst System | Application | Reference |

|---|---|---|---|---|

| Propargylglycine | Aryl iodide | Pd(OAc)₂ / PPh₃ | Peptide cyclization | Not directly cited |

| Homopropargylglycine | Fluorescein iodide | Water-soluble palladium complex | Fluorescent labeling of proteins | nih.gov |

| Alkyne-encoded protein | Various aryl iodides | Water-soluble palladium complex | Protein functionalization in E. coli | nih.gov |

Photoinduced Hydrothiolation Reactions

Photoinduced hydrothiolation, specifically the thiol-yne reaction, is another powerful strategy for bioconjugation that leverages the reactivity of the alkyne group in this compound. This reaction involves the radical-mediated addition of a thiol to an alkyne, initiated by UV light, and can proceed in a stepwise manner to yield either a mono- or di-adduct. The thiol-yne reaction is classified as a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. iris-biotech.de

A key feature of the photoinduced thiol-yne reaction is that it can be performed in aqueous solutions and often without the need for a photoinitiator, which is beneficial for biological applications. nih.gov This method has been employed for the surface functionalization of materials with carbohydrates to study protein-carbohydrate interactions and for the site-specific labeling of proteins. nih.govrsc.org

The ability to achieve double addition of thiols to the alkyne allows for the introduction of two molecules at a single site, enabling the creation of more complex and multifunctional bioconjugates. iris-biotech.de For instance, this has been utilized for the double-glycosylation of peptides. iris-biotech.de The bioorthogonality of the thiol-yne reaction allows for its use in conjunction with other ligation chemistries for dual labeling of proteins. rsc.org

Table 2: Applications of Photoinduced Thiol-yne Reactions in Bioconjugation

| Alkyne Moiety | Thiol Reagent | Application | Key Finding | Reference |

|---|---|---|---|---|

| Alkyne-functionalized surfaces | Carbohydrate thiols | Creation of carbohydrate-presenting surfaces | Efficient and scalable for studying protein-carbohydrate interactions | nih.gov |

| Alkynyl peptides | Glycosyl thiols | Post-translational double-glycosylation | Double addition of thiols to the alkyne was achieved | iris-biotech.de |

Role in Peptide and Peptidomimetic Chemistry

Building Block for Modified Peptides

3-Aminohex-5-ynoic acid is utilized as a fundamental building block in the chemical synthesis of modified peptides. nih.gov It can be incorporated into a peptide sequence during standard solid-phase peptide synthesis (SPPS), the same methodology used for natural amino acids. peptide.com The key feature of this amino acid is its terminal alkyne, which acts as a bioorthogonal functional group. This means the alkyne can undergo specific chemical reactions, such as copper-catalyzed or strain-promoted cycloadditions, without interfering with the functional groups present in natural amino acids. bachem.com This allows for the precise, post-synthetic modification of peptides, enabling the attachment of various molecules like fluorescent dyes, imaging agents, or drug payloads. bachem.comgenscript.com The ability to introduce such modifications opens up avenues for creating peptides with tailored functions for research and therapeutic applications. youtube.com

Synthesis of Conformationally Constrained Cyclic Peptides

A significant application of this compound is in the synthesis of cyclic peptides. bachem.com Linear peptides are often highly flexible and can adopt numerous conformations, which can be entropically unfavorable for binding to a biological target. nih.gov By cyclizing the peptide, its conformational freedom is restricted, which can lock it into its bioactive shape, leading to higher binding affinity and selectivity. nih.gov Furthermore, macrocyclization is a proven strategy to improve the drug-like properties of peptides, including enhanced resistance to degradation by proteases and improved cell permeability. nih.govsemanticscholar.org

The terminal alkyne of this compound is perfectly suited for intramolecular cyclization via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govqyaobio.com This reaction is highly efficient, specific, and proceeds under mild, biocompatible conditions. bachem.com To achieve cyclization, a linear peptide is first synthesized containing both this compound and another unnatural amino acid bearing an azide (B81097) group (e.g., L-azidolysine) at different positions in the sequence. The peptide is then treated with a copper(I) catalyst, which triggers a rapid cycloaddition between the side-chain alkyne and azide, forming a stable, five-membered 1,2,3-triazole ring that acts as the cyclizing linker. bachem.comnih.gov This method provides a robust and versatile way to generate libraries of cyclic peptides. nih.gov

| Reagents & Conditions for Intramolecular CuAAC | |

| Peptide Precursor | Linear peptide containing this compound and an azide-functionalized amino acid. |

| Catalyst System | Typically a Copper(I) source, such as Cu(I)Br or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. |

| Ligand | A ligand, such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), is often used to stabilize the Cu(I) catalyst and improve reaction efficiency. |

| Solvent | A mixture of aqueous and organic solvents, such as water/DMSO or water/t-butanol. |

| Result | Formation of a stable 1,2,3-triazole bridge, resulting in a side-chain-to-side-chain cyclized peptide. |

This compound is a valuable component in the design of "stapled peptides." Peptide stapling is a strategy used to constrain a peptide into a specific secondary structure, most commonly an α-helix. explorationpub.com α-helices are critical motifs in many protein-protein interactions (PPIs), but short, linear peptides often fail to maintain a stable helical structure in solution. innopep.comcpcscientific.com A synthetic "staple" can be introduced by covalently linking the side chains of two amino acids on the same face of the helix. explorationpub.com

This is achieved by incorporating this compound (or another alkyne-bearing residue) and an azide-bearing amino acid at appropriate positions, typically i and i+4 for one turn of the helix or i and i+7 for two turns. explorationpub.cominnopep.com The subsequent intramolecular click reaction forms a triazole bridge that acts as a brace, reinforcing the α-helical conformation. cpcscientific.com This structural stabilization leads to peptides with significantly improved properties, including enhanced binding affinity to their targets, greater resistance to proteolytic degradation, and increased ability to penetrate cells. cpcscientific.comnih.gov

| Stapling Position | Resulting Structure | Intended Outcome |

| i, i+4 | Stabilizes approximately one turn of an α-helix. | Mimics a single helical turn, often used to target shallow protein surfaces. |

| i, i+7 | Stabilizes approximately two turns of an α-helix. | Creates a more extended and stable helical structure for engaging larger protein interfaces. |

Design of Peptide-Based Molecular Scaffolds and Combinatorial Libraries

The reactive alkyne handle of this compound makes it an excellent tool for generating peptide-based molecular scaffolds and combinatorial libraries. researchgate.net Combinatorial chemistry is a powerful technique used in drug discovery to synthesize and screen a vast number of compounds to identify new leads. americanpeptidesociety.orgnih.gov

In this approach, a core peptide scaffold containing one or more this compound residues is synthesized. This scaffold can then be reacted with a large collection of diverse, azide-containing small molecules via click chemistry. bachem.com This modular approach allows for the rapid generation of a large library of unique peptide-small molecule conjugates from a single peptide precursor. americanpeptidesociety.org Synthetic methods like the "one-bead-one-compound" (OBOC) technique can be employed to create vast libraries where each bead contains a unique peptide sequence, which can then be screened for binding to a specific biological target. nih.gov The inclusion of unnatural amino acids like this compound greatly expands the chemical diversity that can be explored in these libraries. researchgate.net

Development of Amide Bond Surrogates via Triazole Formation

The 1,2,3-triazole ring formed from the reaction of this compound with an azide is an excellent bioisostere for the native amide bond found in the peptide backbone. researchgate.netunimore.it An amide bond surrogate, or mimic, is a chemical group that replaces the amide linkage while retaining or improving the peptide's biological activity and physicochemical properties. nih.gov The 1,4-disubstituted triazole formed via CuAAC effectively mimics the geometry and electronic properties of a trans-amide bond. unimore.itnih.gov

The primary advantage of this substitution is enhanced stability. researchgate.net Amide bonds are susceptible to cleavage by protease enzymes, which is a major reason for the short in vivo half-life of many peptide drugs. nih.gov The triazole ring, in contrast, is exceptionally stable and resistant to enzymatic and chemical degradation. researchgate.netnih.gov By strategically replacing a labile amide bond within a peptide sequence with a robust triazole linker, it is possible to create peptidomimetics with significantly improved metabolic stability and longer duration of action. nih.govnih.gov

| Feature | Amide Bond (-CO-NH-) | 1,4-Disubstituted 1,2,3-Triazole |

| Geometry | Planar, typically trans configuration | Planar, mimics trans-amide geometry nih.gov |

| Dipole Moment | Possesses a significant dipole moment | Has a similar dipole moment to the amide bond researchgate.net |

| Hydrogen Bonding | Carbonyl oxygen is an H-bond acceptor; Amide proton is an H-bond donor | Nitrogen atoms act as H-bond acceptors nih.gov |

| Metabolic Stability | Susceptible to cleavage by proteases nih.gov | Highly resistant to enzymatic and chemical degradation researchgate.netnih.gov |

Mechanistic Enzymology and Enzyme Inhibition Studies

Mechanism-Based Inactivation (Suicide Inhibition) of Enzymes

3-Aminohex-5-ynoic acid functions as a mechanism-based inactivator, a class of inhibitors that are unreactive until they are catalytically converted into a reactive species by the target enzyme itself. This process is also known as "suicide inhibition" because the enzyme essentially brings about its own inactivation. The general mechanism for these inactivators involves the enzyme binding to the inhibitor as if it were a normal substrate. nih.gov The enzyme's catalytic machinery then initiates a transformation of the inhibitor into a highly reactive electrophilic intermediate within the confines of the active site. This reactive species subsequently forms a covalent bond with a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.

Inhibition of Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a PLP-dependent enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA. nih.govacs.org By inhibiting GABA-AT, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for conditions like epilepsy. nih.govacs.orgnorthwestern.edu this compound is a well-studied catalytic inhibitor of GABA-AT. nih.gov

The inhibition of GABA-AT by aminohorn-5-ynoic acid analogs demonstrates stereospecificity. Research has shown that different enantiomers of related inhibitors can have varied efficacy. While specific studies on the stereoisomers of this compound are less detailed in the provided results, the principle of stereospecificity is well-established for GABA-AT inhibitors. For instance, with the related compound Vigabatrin (4-aminohex-5-enoic acid), only the S(+) enantiomer is pharmacologically active. nih.gov This highlights that the precise three-dimensional arrangement of the inhibitor within the enzyme's active site is crucial for the inactivation process to occur efficiently.

The inactivation of GABA-AT by this compound proceeds through a complex mechanism initiated by the enzyme's own catalytic action. northwestern.edu After forming a Schiff base with the PLP cofactor, the enzyme abstracts a proton. Instead of the typical catalytic pathway, the inhibitor undergoes a propargylic isomerization to form a reactive allenamine intermediate. northwestern.edu This conjugated system is a potent Michael acceptor and acts as the reactive alkylating species within the active site, poised to react with nearby nucleophiles. northwestern.edu

The inactivation of GABA-AT by this compound involves a partition between catalytic turnover and covalent modification. The key reactive species, an allenamine-PLP adduct, is attacked by an active site nucleophile, likely a lysine (B10760008) residue. northwestern.edu This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme. northwestern.edu Studies have shown that for every 13 molecules of the inhibitor that are processed by the enzyme, approximately one becomes covalently attached, leading to its inactivation. northwestern.edu The majority of the inhibitor is processed and released as various metabolites. northwestern.edu

This compound's mechanism and efficacy can be compared with other notable GABA-AT inhibitors.

Vigabatrin (4-aminohex-5-enoic acid) : Vigabatrin is a structural analog of this compound, with a vinyl group instead of an acetylenic group. nih.govnih.gov It is an FDA-approved antiepileptic drug that also acts as a mechanism-based inactivator of GABA-AT. nih.govnih.gov Both compounds function by creating a reactive Michael acceptor after enzymatic processing, but the nature of the reactive intermediate differs slightly due to the vinyl versus acetylenic group.

Gabaculine : Gabaculine, a natural neurotoxin, also irreversibly inhibits GABA-AT. nih.gov Unlike the aliphatic structures of Vigabatrin and this compound, Gabaculine is a cyclic compound. nih.gov Its mechanism involves enzymatic conversion to a non-aromatic intermediate which then tautomerizes to a stable m-anthranilate-PLP adduct. This aromatization provides a strong thermodynamic driving force for the inactivation, making Gabaculine a particularly potent inhibitor of both GABA-AT and Ornithine Aminotransferase. nih.gov

| Inhibitor | Structure Type | Mechanism Highlight |

| This compound | Acetylenic | Forms a reactive allenic intermediate. |

| Vigabatrin | Vinylic | Forms a reactive conjugated imine. acs.org |

| Gabaculine | Cyclic | Forms a stable aromatic ring adduct. nih.gov |

Inhibition of L-Ornithine:2-Oxoacid Aminotransferase (OAT)

In addition to its effects on GABA-AT, this compound is also an effective enzyme-activated irreversible inhibitor of L-Ornithine:2-oxoacid Aminotransferase (OAT). nih.gov OAT is a mitochondrial enzyme involved in the metabolism of ornithine, playing a role in amino acid and polyamine biosynthesis. nih.gov Studies have demonstrated that this compound causes a long-lasting inhibition of OAT in both the brain and liver. nih.gov The inhibitory mechanism is believed to be identical to its action on GABA-AT, proceeding through the formation of a reactive intermediate that covalently modifies the enzyme. nih.gov This contrasts with its close structural analog, 4-aminohex-5-enoic acid (Vigabatrin), which effectively inhibits GABA-AT but is not an inhibitor of OAT. nih.gov This selectivity highlights subtle but critical differences in the active site topographies of the two enzymes.

Inhibition of Other Enzymes

There is a lack of specific data in the reviewed scientific literature regarding the inhibitory activity of this compound or 4-aminohex-5-ynoic acid against endothelin-converting enzymes, thrombin, cathepsin B, or pyridoxalphosphate-dependent β-cystathionase. The following is a general overview of inhibitors for these enzyme classes.

Endothelin-Converting Enzymes (ECEs): These are metalloproteases involved in the biosynthesis of endothelins. capes.gov.br Inhibitors of ECEs are being investigated for various cardiovascular conditions. Phosphoramidon is an example of an ECE inhibitor.

Thrombin: A serine protease that plays a central role in blood coagulation. Direct thrombin inhibitors, such as bivalirudin (B194457) and argatroban, are used as anticoagulants. mdpi.com

Cathepsin B: A lysosomal cysteine protease involved in various physiological and pathological processes, including cancer progression. nih.gov Inhibitors of cathepsin B include both synthetic small molecules and natural compounds. nih.govosti.gov

Pyridoxalphosphate-Dependent β-Cystathionase: This enzyme is involved in the transsulfuration pathway. While it is a PLP-dependent enzyme, specific inhibition by acetylenic amino acids like this compound has not been reported in the searched literature.

Similarly, there is no specific information available from the performed searches on the inhibition of InhA or cell wall synthesis enzymes by this compound.

InhA: This is an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis and is a key target for antitubercular drugs like isoniazid. nih.gov Direct inhibitors of InhA are being developed to overcome resistance to existing drugs.

Cell Wall Synthesis Enzymes: A broad class of enzymes that are targets for many antibiotics, including β-lactams and glycopeptides. These antibiotics interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

Computational and Theoretical Investigations

Molecular Docking Studies of Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jabonline.in This method is instrumental in understanding protein-ligand interactions and is widely used in drug discovery. jabonline.in

Studies have utilized molecular docking to investigate the interaction of related compounds, such as 3-aminohex-5-enoic acid, with target enzymes. In one such study, 3-aminohex-5-enoic acid was identified as a potential inhibitor of human gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the neurotransmitter GABA. bdpsjournal.org GABA-AT is a significant drug target for conditions like epilepsy, as its inhibition can increase GABA levels in the brain. bdpsjournal.org The docking study aimed to screen novel lead candidates against GABA-AT from a library of hexonic derivatives. bdpsjournal.org Using AutoDock Vina, a popular docking software, researchers were able to simulate the binding of 3-aminohex-5-enoic acid within the active site of the GABA-AT protein to predict its binding conformation and affinity. bdpsjournal.org

Binding affinity represents the strength of the interaction between a ligand and its target protein. In molecular docking, this is often expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. For the complex of 3-aminohex-5-enoic acid with the GABA-AT active site, a binding energy of -6.8 kcal/mol was calculated. bdpsjournal.org

Hydrogen bonds are crucial non-covalent interactions that stabilize the ligand within the protein's active site. The docking analysis of the 3-aminohex-5-enoic acid/GABA-AT complex revealed the formation of four hydrogen bonds, confirming a stable and effective binding mechanism. bdpsjournal.orgresearchgate.net The visualization of these interactions, often performed with software like PyMOL, helps to identify the key amino acid residues in the enzyme's active site that are essential for ligand recognition and binding. bdpsjournal.orgresearchgate.net

| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Number of Hydrogen Bonds |

| 3-Aminohex-5-enoic acid | Human GABA-AT | -6.8 | 4 |

This interactive table summarizes the molecular docking results for the interaction between 3-aminohex-5-enoic acid and Human GABA-AT, as reported in the cited study. bdpsjournal.org

Structure-based virtual screening (SBVS) is a computational strategy that involves docking large libraries of chemical compounds against the three-dimensional structure of a biological target. nih.gov This approach is highly efficient for identifying "hit" compounds—molecules that are predicted to bind well to the target and can serve as a starting point for developing new drugs. nih.gov

In the context of GABA-AT inhibitors, a virtual screening of various hexonic derivatives was performed. bdpsjournal.org This process allowed researchers to computationally test and rank compounds based on their predicted binding affinity. bdpsjournal.org From this screening, 3-aminohex-5-enoic acid was identified as a top hit due to its favorable binding energy. bdpsjournal.org This identification as a potential lead candidate demonstrates the power of virtual screening to narrow down a large number of compounds to a manageable few for further experimental validation. bdpsjournal.org

Quantum Chemical Calculations (e.g., DFT methods) for Conformational and Electronic Properties relevant to Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. indexcopernicus.comnih.gov These methods provide deep insights into a compound's intrinsic properties, such as its three-dimensional shape (conformation) and the distribution of electrons, which are fundamental to its reactivity. indexcopernicus.com

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov Other properties, such as the molecular electrostatic potential (MEP), can also be calculated to identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. indexcopernicus.com While specific DFT studies on 3-Aminohex-5-ynoic acid are not detailed in the available literature, these computational methods are standard for characterizing the conformational and electronic properties of such molecules to understand their reactivity.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D conformation of the molecule. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, predicting sites for molecular interactions. |

| Mulliken Atomic Charges | Describes the charge distribution across the atoms in the molecule. |

This interactive table outlines key molecular properties of this compound that can be investigated using quantum chemical methods like DFT to predict its reactivity.

Theoretical Studies on Inactivation Mechanisms

Theoretical studies are essential for elucidating the complex, step-by-step mechanisms by which an inhibitor inactivates an enzyme. For mechanism-based inactivators, which are converted by the enzyme's catalytic machinery into a reactive species that covalently binds to the enzyme, computational modeling can map out the entire reaction pathway.

For related aminotransferase inactivators, theoretical studies have been used to investigate various mechanisms, such as enamine pathways or addition-aromatization schemes. nih.gov These studies can model the formation of transient intermediates, like quinonoid species, and calculate the energy barriers for each step of the reaction. nih.gov For example, mechanistic studies on fluorinated amino acid analogs have detailed how the inhibitor, once bound to the enzyme's PLP cofactor, undergoes elimination and subsequent nucleophilic attack by an active site residue, leading to irreversible inactivation. nih.govnih.gov While a specific theoretical study detailing the inactivation mechanism of this compound was not found, the established computational methodologies used for similar compounds would be applicable to determine its precise mechanism of action.

Future Directions and Research Perspectives

Development of Novel 3-Aminohex-5-ynoic Acid Derivatives with Enhanced Biological Activity or Selectivity

The development of novel derivatives from a lead compound is a fundamental strategy in drug discovery to enhance biological activity and selectivity. For alkynoic acids, structural modifications can lead to significant improvements in their therapeutic profiles. For instance, studies on 2-alkynoic acid derivatives have shown that introducing additional unsaturation or heteroatoms into the carbon chain can enhance antimycobacterial activity, particularly for longer chain variants. nih.gov Modifying the carboxylic group, while not always improving antimicrobial potency, has been shown to significantly reduce toxicity against eukaryotic cells. nih.gov

The principles observed in the structure-activity relationship (SAR) studies of other molecular scaffolds can be applied to this compound. For example, in naphthoquinone derivatives, the introduction of phenylamino (B1219803) or 4-hydroxyphenylamino substituents has demonstrated promising anticancer activity. mdpi.com Similarly, for 8-hydroxyquinoline (B1678124) derivatives, antiviral activity has been shown to increase with the lipophilicity and electron-withdrawing properties of substituents on an anilide ring. mdpi.com By applying these principles, derivatives of this compound could be synthesized with modified side chains, such as the addition of aromatic rings or other functional groups, to target specific biological pathways with greater efficacy and selectivity.

| Derivative Modification | Rationale for Enhanced Activity/Selectivity | Potential Therapeutic Area |

|---|---|---|

| Addition of a substituted phenyl group to the amino group | Increases lipophilicity and potential for specific interactions with target proteins, based on SAR of similar compounds. mdpi.commdpi.com | Anticancer, Antiviral |

| Esterification of the carboxylic acid | Reduces toxicity to eukaryotic cells and alters pharmacokinetic properties. nih.gov | Antimicrobial |

| Introduction of a sulfur heteroatom in the alkyl chain | Enhances antimycobacterial activity, as seen in related alkynoic acids. nih.gov | Antimycobacterial |

| Formation of an amide with a bioactive molecule | Creates a hybrid molecule with dual-action potential or improved targeting. | Targeted Drug Delivery |

Advanced Applications in Bioorthogonal Chemistry and Proteomics

The terminal alkyne group of this compound makes it an ideal tool for bioorthogonal chemistry. iris-biotech.de This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The alkyne moiety is a key functional group for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). iris-biotech.denih.govwikipedia.org This reaction is highly efficient and specific, forming a stable triazole linkage between an alkyne-containing molecule and an azide-containing one. peptide.comnih.gov

As an unnatural amino acid (UAA), this compound can be metabolically incorporated into newly synthesized proteins. nih.gov This process, known as bio-orthogonal non-canonical amino acid tagging (BONCAT), allows for the selective labeling and subsequent analysis of proteomes. nih.gov Once incorporated, the alkyne handle on the protein can be "clicked" with a reporter molecule, such as a fluorophore (for imaging applications like FUNCAT) or a biotin (B1667282) tag (for affinity purification and mass spectrometry-based proteomic analysis). nih.govnih.govumn.eduspringernature.com This enables the visualization and identification of proteins synthesized within a specific timeframe or in particular cell types. nih.govspringernature.com

| Technique | Role of this compound | Bioorthogonal Reaction | Application |

|---|---|---|---|

| BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging) | Metabolically incorporated into proteins as a methionine surrogate. nih.gov | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov | Isolation and identification of newly synthesized proteins. nih.gov |

| FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) | Provides an alkyne handle for fluorescent probe attachment. nih.gov | CuAAC with an azide-functionalized fluorophore. nih.gov | Visualization of protein synthesis patterns in cells and tissues. nih.gov |

| Site-Specific Protein Labeling | Genetically encoded at a specific site in a protein of interest. nih.gov | CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov | Cellular imaging and tracking of specific proteins. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Incorporated into probes to tag active enzymes. | CuAAC for attachment of a reporter tag. | Identifying and quantifying active enzymes in complex proteomes. |

Rational Design of Enzyme Inhibitors based on Mechanistic Insights

The rational design of enzyme inhibitors is a cornerstone of modern drug development, aiming to create potent and specific molecules by understanding the target enzyme's structure and catalytic mechanism. 182.160.97slideshare.net The alkyne functional group in this compound can serve as a latent electrophile, or "warhead," for designing mechanism-based or targeted covalent inhibitors. nih.gov These inhibitors form a covalent bond with a nucleophilic residue, often a cysteine, in the enzyme's active site, leading to irreversible inactivation. jetir.orgacs.org

Research has shown that terminal alkynes, when appropriately positioned by a substrate-like scaffold, can react selectively with active-site cysteine residues in proteases. acs.org This reactivity, which can form a stable vinyl thioether linkage, is highly selective and does not typically occur with other thiols or cysteine residues outside the active site. acs.org By incorporating the this compound structure into a scaffold that mimics the natural substrate of a target enzyme, it is possible to design highly selective and potent irreversible inhibitors. nih.govacs.org This approach leverages the enzyme's own catalytic machinery to activate the inhibitor, ensuring high specificity and reducing off-target effects. 182.160.97

| Design Principle | Role of this compound Moiety | Target Enzyme Class (Example) | Inhibition Mechanism |

|---|---|---|---|

| Mechanism-Based Inactivation | Provides the alkyne "warhead" that is activated by the enzyme. | Cysteine Proteases (e.g., Caspases, Cathepsins). nih.govacs.org | Covalent modification of the active site cysteine nucleophile. acs.org |

| Targeted Covalent Inhibition | The alkyne group acts as an electrophile to covalently bind to a nearby nucleophile. jetir.org | Kinases | Irreversible binding to a non-catalytic cysteine in or near the active site. |

| Transition-State Analogue | The linear geometry of the alkyne can mimic the transition state of a substrate. | Various Hydrolases and Transferases | Forms a stable, covalent adduct that resembles the reaction's transition state. |

Exploration of New Functionalized UAA Side Chains for Diverse Applications

The incorporation of unnatural amino acids (UAAs) into proteins through genetic code expansion is a powerful tool for protein engineering. nih.govnih.gov It allows for the introduction of novel chemical functionalities not found in the 20 canonical amino acids, thereby creating proteins with enhanced or entirely new properties. nih.govresearchgate.net The side chain of this compound, with its terminal alkyne, serves as a versatile platform for further functionalization.

The alkyne handle can be used to attach a wide array of molecules post-translationally via click chemistry. wm.edupeptide.com This enables numerous applications, such as the creation of "stapled peptides" where the alkyne reacts with an azide-containing amino acid elsewhere in the peptide to form a stabilizing macrocycle. peptide.compeptide.com This can enforce a specific conformation, such as an alpha-helix, which can be crucial for biological activity. peptide.com Furthermore, the alkyne can be used to conjugate drugs to antibodies, creating antibody-drug conjugates (ADCs) for targeted cancer therapy, or to attach imaging agents for diagnostic purposes. nih.gov The ability to modify the side chain allows for the creation of a vast diversity of functionalized proteins for applications in materials science, biocatalysis, and therapeutics. nih.govresearchgate.net

| Functionalization Approach | Description | Resulting Application | Reference Principle |

|---|---|---|---|

| Peptide Stapling | Intramolecular cycloaddition with an azide-containing UAA to form a cyclic peptide. | Stabilizing peptide secondary structures to enhance binding affinity and proteolytic resistance. | peptide.compeptide.com |

| Bioconjugation | Attachment of small molecules (drugs, fluorophores, biotin) via click chemistry. | Development of antibody-drug conjugates, fluorescent protein probes, and tools for proteomics. | nih.govwm.edu |

| Surface Immobilization | Covalently attaching proteins to azide-functionalized surfaces. | Creation of protein microarrays and novel biomaterials. | acs.org |

| Polymer Synthesis | Using the alkyne as a reactive site for polymerization. | Generation of novel polypeptide-based materials with unique properties. | acs.org |

Q & A

Q. What are the recommended synthetic pathways for 3-Aminohex-5-ynoic acid, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : Start with alkyne precursors (e.g., hex-5-ynoic acid derivatives) and introduce the amine group via nucleophilic substitution or reductive amination. For example, coupling a terminal alkyne with a protected amine intermediate followed by deprotection .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the compound. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane:EtOAc).

- Safety : Follow protocols for handling alkynes (flammable) and amines (corrosive). Refer to safety data sheets for structurally similar compounds, such as β-hydroxy acids, which recommend PPE and fume hood use .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structure using -NMR (e.g., alkyne proton at δ ~2.5 ppm, amine protons at δ ~1.8 ppm) and -NMR (alkyne carbons at ~70-80 ppm). Cross-reference with databases like PubChem for analogous compounds .

- Mass Spectrometry : Use LC-MS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns. Compare with computed spectra from PubChem .

- Purity Assessment : Employ HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 210 nm .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data for this compound be systematically resolved?

Methodological Answer:

- Data Triangulation : Combine multiple techniques (e.g., IR for functional groups, X-ray crystallography for stereochemistry) to resolve ambiguities. For example, conflicting -NMR signals may arise from tautomerism; use variable-temperature NMR to identify dynamic processes .

- Controlled Replication : Repeat experiments under inert atmospheres (N/Ar) to rule out oxidation or hydrolysis artifacts. Compare results with structurally related compounds (e.g., 5-hexynoic acid) to isolate variable effects .

- Collaborative Validation : Share raw data with peer labs for independent analysis, adhering to ICMJE standards for chemical reproducibility .

Q. What experimental designs are optimal for studying the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- Catalytic Studies : Use Pd/C or Cu(I) catalysts to probe alkyne-amine coupling reactions. Monitor reaction kinetics via in-situ FTIR or GC-MS. For example, track alkyne consumption rates under varying pH/temperature .

- Biological Assays : Design dose-response experiments in cell cultures (e.g., bacterial or mammalian) to assess bioactivity. Include controls for cytotoxicity (MTT assay) and validate results with orthogonal methods (e.g., fluorescence microscopy vs. Western blot) .

- Statistical Rigor : Apply factorial design (e.g., ANOVA) to identify significant variables (e.g., solvent polarity, catalyst loading). Use software like R or Python for multivariate analysis .

Q. How can the stability of this compound under different storage and reaction conditions be rigorously evaluated?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to stress conditions (heat: 40–60°C, humidity: 75% RH, light: UV/Vis) and analyze degradation products via LC-MS. Compare with stability profiles of analogs like 3-aminosalicylic acid .

- Long-Term Stability : Store samples in amber vials at –20°C and assess purity monthly. Use qNMR to quantify decomposition thresholds (>95% purity over 6 months) .

- Reaction Solvent Compatibility : Test solubility and stability in polar aprotic (DMF, DMSO) vs. protic (MeOH, HO) solvents. For aqueous systems, measure pH-dependent hydrolysis using kinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.